molecular formula C15H20ClNO4 B13522308 (R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid

(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-chloro-phenyl)-propionic acid

Cat. No.: B13522308
M. Wt: 313.77 g/mol
InChI Key: IUNCSGRILLTZRZ-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Propanoic Acid Derivative: The protected amino group is then reacted with 2-chlorobenzyl bromide in the presence of a base to form the desired propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid depends on its specific application. In general, the compound can act as a substrate or inhibitor in enzymatic reactions, interacting with the active site of the enzyme and affecting its activity. The Boc protecting group can also influence the compound’s reactivity and stability, making it a useful tool in synthetic organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: This compound is similar in structure but lacks the 2-chlorophenyl group.

    ®-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid: This compound features a benzyl group instead of the 2-chlorophenyl group.

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-2-[(2-chlorophenyl)methyl]propanoic acid is unique due to the presence of the 2-chlorophenyl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

IUNCSGRILLTZRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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